molecular formula C15H12O B15069104 2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde

2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B15069104
M. Wt: 208.25 g/mol
InChI Key: XBHHMTWEVYUGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl structure with a vinyl group and an aldehyde group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: In an industrial setting, the production of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde may involve large-scale Suzuki–Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

Scientific Research Applications

2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The vinyl group can participate in addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

  • 2’-Bromo-[1,1’-biphenyl]-2-carbaldehyde
  • 2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde
  • 2’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde

Comparison: 2’-Vinyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a vinyl group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The vinyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-ethenylphenyl)benzaldehyde

InChI

InChI=1S/C15H12O/c1-2-12-7-3-5-9-14(12)15-10-6-4-8-13(15)11-16/h2-11H,1H2

InChI Key

XBHHMTWEVYUGQA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.